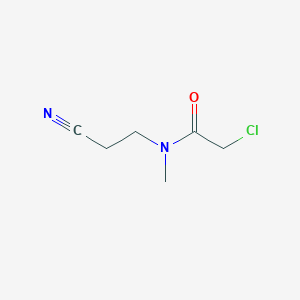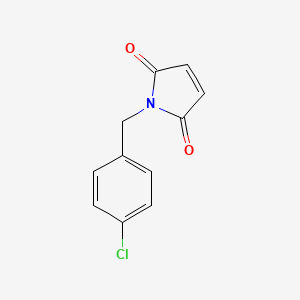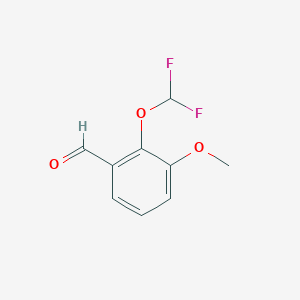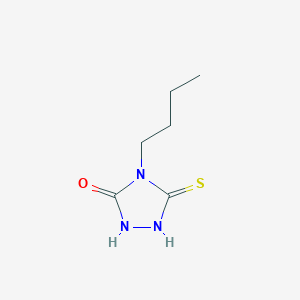
4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields of chemistry and pharmacology. The 1,2,4-triazole nucleus is a common motif in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and anticancer properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the use of acyl hydrazines and isothiocyanates or the reaction of hydrazides with carbon disulfide or isothiocyanates to form the mercapto-triazole core . For instance, the synthesis of 3-mercapto-4-amino-5-benzyl-1,2,4-triazole derivatives starts with phenylacetic acid ethyl ester, which undergoes hydrazinolysis followed by a reaction with hydrogen disulfide and subsequent cyclization . Additionally, the synthesis of bis-triazole derivatives can be achieved through reactions with various aldehydes and amines, as demonstrated in the synthesis of 1,4-bis[4-amino5-mercapto 1,2,4-triazol-3-yl] butane derivatives .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by extensive intermolecular hydrogen bonding and, in some cases, pi-pi stacking interactions, which contribute to the stability of the crystalline form . The presence of substituents on the triazole ring can significantly influence the molecular conformation and the overall properties of the compound.
Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions due to the presence of reactive amino and mercapto groups. For example, the amino and mercapto groups on 4-amino-3-mercapto-4H-1,2,4-triazoles can cyclize with phenylpropargyl aldehydes to form triazolo-thiadiazepines . Schiff base formation is another common reaction, where the amino group of the triazole reacts with aldehydes to form substituted imines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure and substituents. These compounds are typically characterized by spectroscopic methods such as IR, NMR, and mass spectrometry . The mercapto group in these molecules can be alkylated, leading to the disappearance of its proton signal in NMR spectra . The compounds' solubility, melting points, and stability can vary widely depending on the nature of the substituents and the synthesis method used.
Case Studies
Several studies have reported the biological activities of 1,2,4-triazole derivatives. For instance, some derivatives have been evaluated for their in vitro cytotoxicity against various human cancer cell lines and have shown potential activity . Antimicrobial activity has also been a focus, with compounds being tested against bacteria and fungi, showing promising results compared to standard drugs . These case studies highlight the potential of 1,2,4-triazole derivatives as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
4-Butyl-5-mercapto-4H-1,2,4-triazol-3-ol derivatives have been extensively studied for their ability to form various biologically active heterocycles. A study by Zhou et al. (2007) synthesized novel 3-(4-ethoxyphenyl)-6-aryl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 4-(arylmethylidene)amino-5-(4-ethoxyphenyl)-3-mercapto-4H-1,2,4-triazoles, which exhibited inhibitory effects on the growth of wheat and radish radicles, indicating potential plant-growth regulating properties (Zhou et al., 2007).
Antileishmanial Activity
Derivatives of 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol have been theoretically studied and experimentally tested for their antileishmanial activities. Süleymanoğlu et al. (2017) investigated two derivatives against Leishmania infantum promastigotes, where one derivative demonstrated remarkable activity, highlighting the compound's potential in antileishmanial drug development (Süleymanoğlu et al., 2017).
Structural Analysis
The structural intricacies of 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol derivatives provide insights into their extensive hydrogen-bonding capabilities, contributing to their biological activities. Zhang et al. (2004) analyzed the title compound, emphasizing the thione form of the 5-mercapto substituent and the resultant three-dimensional network structure formed by hydrogen bonding (Zhang et al., 2004).
Synthetic Methodologies
The synthesis of 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol derivatives has been refined over the years, providing a rich library of compounds with potential biological activities. Riyadh and Gomha (2020) reviewed two decades of synthesis methods for these derivatives, emphasizing their role in biomedical applications (Riyadh & Gomha, 2020).
Environmental Applications
Beyond biomedical research, 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol derivatives have also found applications in environmental science. For instance, their use as corrosion inhibitors for metals in acidic solutions showcases their versatility and importance in industrial applications (Quraishi & Sardar, 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-butyl-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3OS/c1-2-3-4-9-5(10)7-8-6(9)11/h2-4H2,1H3,(H,7,10)(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAKWIYWXDCKRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)NNC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368925 |
Source


|
| Record name | 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol | |
CAS RN |
27106-11-2 |
Source


|
| Record name | 4-butyl-5-mercapto-4H-1,2,4-triazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


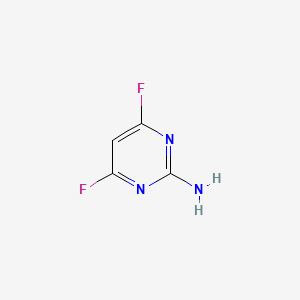
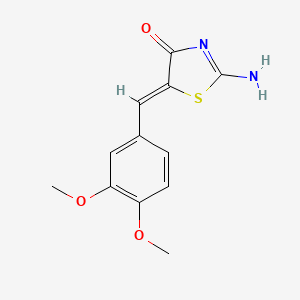

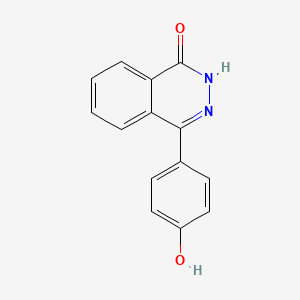
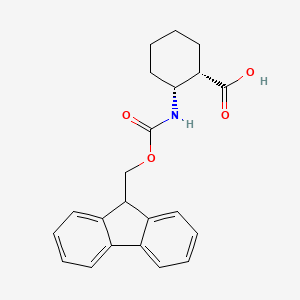
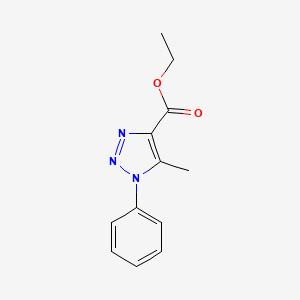
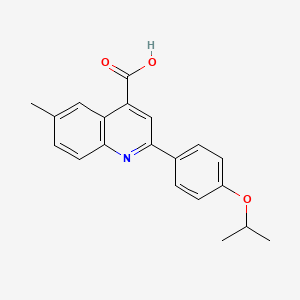
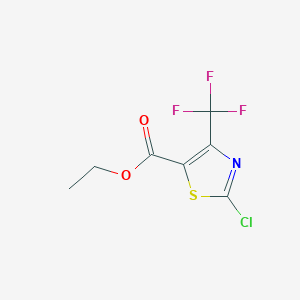
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B1299646.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]piperazine](/img/structure/B1299650.png)
